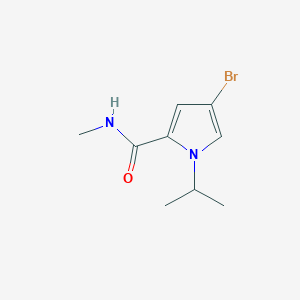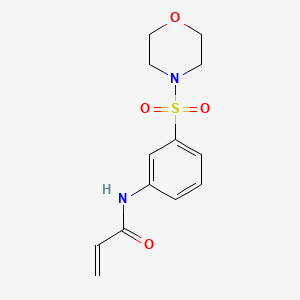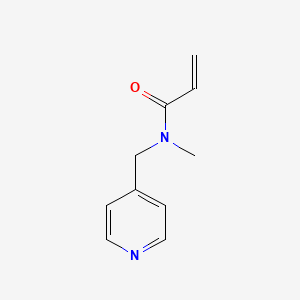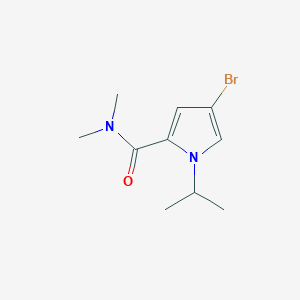
4-bromo-N-methyl-1-propan-2-ylpyrrole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N-methyl-1-propan-2-ylpyrrole-2-carboxamide, also known as Br-IPP, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. The compound has been extensively studied for its potential as a therapeutic agent for various diseases. Br-IPP exhibits potent anti-inflammatory and anti-tumor properties, making it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of 4-bromo-N-methyl-1-propan-2-ylpyrrole-2-carboxamide involves the inhibition of NF-κB signaling pathway. NF-κB is a transcription factor that plays a crucial role in the regulation of immune response and inflammation. This compound inhibits the activation of NF-κB by preventing the phosphorylation of IκBα, a protein that regulates the activity of NF-κB. This leads to the suppression of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent anti-inflammatory and anti-tumor effects. Studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines, such as IL-6 and TNF-α, thereby reducing inflammation. This compound has also been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 4-bromo-N-methyl-1-propan-2-ylpyrrole-2-carboxamide is its potent anti-inflammatory and anti-tumor properties. This makes it a promising candidate for drug development. However, one of the limitations of this compound is its low solubility in water, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 4-bromo-N-methyl-1-propan-2-ylpyrrole-2-carboxamide. One potential direction is to investigate its potential as a therapeutic agent for autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Another direction is to study its mechanism of action in more detail, with the aim of identifying new targets for drug development. Additionally, further studies are needed to assess the safety and efficacy of this compound in preclinical and clinical trials.
Méthodes De Synthèse
The synthesis of 4-bromo-N-methyl-1-propan-2-ylpyrrole-2-carboxamide involves a multistep process that includes the reaction of 4-bromo-1-butanol with methylamine, followed by the addition of acetic anhydride and pyrrole-2-carboxylic acid. The final product is obtained by purification through column chromatography.
Applications De Recherche Scientifique
4-bromo-N-methyl-1-propan-2-ylpyrrole-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anti-inflammatory and anti-tumor properties. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, such as IL-6 and TNF-α, thereby reducing inflammation. This compound has also been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Propriétés
IUPAC Name |
4-bromo-N-methyl-1-propan-2-ylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O/c1-6(2)12-5-7(10)4-8(12)9(13)11-3/h4-6H,1-3H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCPUJHJBLSMIPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C=C1C(=O)NC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide](/img/structure/B7556850.png)





![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)prop-2-en-1-one](/img/structure/B7556894.png)



![2-[(4-Bromo-1-ethylpyrrole-2-carbonyl)amino]propanoic acid](/img/structure/B7556907.png)

